1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
Description
Chemical Classification and Nomenclature
The compound belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its systematic IUPAC name, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine , reflects its substituents:
- 1-(1-Cyclopropylethyl): A cyclopropane ring attached to an ethyl group, bonded to the pyrazole’s N1.
- 5-Methyl: A methyl group at the C5 position.
- 3-Amino: An amine group at the C3 position.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₅N₃ | |
| Molecular weight | 165.24 g/mol | |
| SMILES | CC1=CC(=NN1C(C)C2CC2)N | |
| CAS Registry Number | 1248970-88-8 |
The compound’s InChIKey (SUBOZXJOQFRDNB-UHFFFAOYSA-N) and canonical SMILES notation further validate its structural uniqueness.
Historical Context in Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on synthetic methods for pyrazole derivatives. The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine in 1959, highlighted their biological relevance.
The synthesis of This compound represents a modern advancement in pyrazole functionalization. Early pyrazole syntheses relied on cyclocondensation of 1,3-diketones with hydrazines, but contemporary techniques, such as transition-metal-catalyzed reactions and multicomponent couplings, enable precise substitution patterns. The incorporation of a cyclopropylethyl group exemplifies the strategic use of sterically demanding substituents to modulate reactivity and biological activity.
Significance in Heterocyclic Chemistry Research
Heterocyclic compounds, particularly pyrazoles, are pivotal in drug discovery due to their aromatic stability and hydrogen-bonding capabilities. Key significance of this compound includes:
- Structural Diversity: The cyclopropylethyl group introduces steric effects and conformational rigidity, enhancing target selectivity in enzyme inhibition.
- Pharmacophore Potential: Pyrazole-3-amine derivatives are explored as kinase inhibitors (e.g., CDK2/5), antimicrobial agents, and anti-inflammatory compounds.
- Material Science Applications: Pyrazole derivatives serve as ligands in coordination chemistry and precursors for functional materials.
Recent studies highlight its role in optimizing cyclin-dependent kinase (CDK) inhibitors, where the 3-amine group facilitates hydrogen bonding with kinase hinge regions.
Research Objectives and Scope
Current research objectives for this compound focus on:
Synthetic Optimization:
Biological Evaluation:
Computational Modeling:
Material Applications:
Future studies aim to bridge synthetic chemistry with translational applications, leveraging the compound’s modular structure for tailored functionalities.
Properties
IUPAC Name |
1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBOZXJOQFRDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Cyclopropyl Hydrazine with 3-Methyl-2-pyrazoline-5-one
A prominent laboratory method involves the condensation reaction between cyclopropyl hydrazine and 3-methyl-2-pyrazoline-5-one under acidic catalysis, typically using p-toluenesulfonic acid in ethanol as solvent. This method proceeds as follows:
- Reagents: Cyclopropyl hydrazine, 3-methyl-2-pyrazoline-5-one, p-toluenesulfonic acid
- Solvent: Ethanol
- Conditions: Acidic medium, moderate temperature
- Outcome: Formation of the pyrazole ring with cyclopropylethyl and methyl substituents, yielding this compound
This approach benefits from straightforward reaction conditions and accessibility of starting materials, allowing for good yields and purity after standard purification techniques such as recrystallization or column chromatography.
Industrial Multi-step Synthesis
In industrial contexts, the preparation is more complex, involving:
- Step 1: Cyclization of appropriate hydrazine derivatives with β-ketoesters or diketones to form substituted pyrazolines
- Step 2: Condensation with cyclopropyl-containing intermediates to introduce the cyclopropylethyl group
- Step 3: Purification steps including crystallization and chromatographic methods to achieve high purity
This multi-step process ensures scalability and reproducibility, with optimization of reaction parameters (temperature, solvents, catalysts) to maximize yield and minimize impurities.
Related Synthetic Techniques and Reaction Conditions
While direct synthesis of this compound is less frequently detailed in literature, analogous pyrazole derivatives provide insight into preparative strategies:
These steps highlight the importance of controlled reaction conditions and choice of reagents to achieve the desired substitution pattern on the pyrazole ring.
Research Findings and Optimization
- Catalytic Systems: Acidic catalysts such as p-toluenesulfonic acid have proven effective in promoting cyclization and condensation reactions for pyrazole synthesis.
- Solvent Effects: Ethanol is preferred for its ability to dissolve reactants and facilitate the condensation reaction, with temperature optimization around 50–70 °C enhancing yields.
- Oxidative Coupling: For functionalization of pyrazol-5-amines, oxidative dehydrogenative coupling using iodine and TBHP has been reported to yield high-purity azo derivatives, which could be adapted for pyrazole modifications.
- Purification: Flash column chromatography and recrystallization are standard for isolating pure compounds, with silica gel and petroleum ether/ethyl acetate mixtures commonly used.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
CAS Number: 1248970-88-8
This compound features a unique structure characterized by a cyclopropylethyl group and a methyl group on the pyrazole ring, which contributes to its reactivity and potential applications in synthesis and biological interactions.
Chemistry
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms. The compound can undergo various chemical reactions, including:
- Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide to form pyrazole oxides.
- Reduction: Using sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
- Substitution: The amino group can be replaced with other functional groups through reactions with halogenating agents or nucleophiles.
These reactions enable the construction of more complex molecules, making it invaluable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor binder. Its structural features make it a candidate for studying molecular interactions, which could lead to insights into enzyme mechanisms or receptor functions. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist.
Medicine
Research indicates that pyrazole derivatives exhibit various pharmacological activities, including:
- Anti-inflammatory properties
- Analgesic effects
- Antimicrobial activities
These properties suggest that this compound could be explored for therapeutic applications in treating inflammatory diseases or infections.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various processes in chemical manufacturing, contributing to advancements in agricultural science and materials development.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various pyrazole derivatives on specific enzymes involved in metabolic pathways. The results showed that compounds similar to this compound exhibited significant inhibition rates, suggesting potential therapeutic uses in metabolic disorders.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties of several pyrazole derivatives against common pathogens. The findings indicated that compounds containing the pyrazole ring demonstrated effective antibacterial activity, paving the way for new antimicrobial agents derived from this class of compounds.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it could modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Pyrazol-3-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Physicochemical Properties
- Solubility : The cyclopropylethyl group in the target compound may reduce water solubility compared to hydrophilic substituents (e.g., pyridinyl in ).
- Stability : Cyclopropane’s ring strain could increase reactivity but may also confer metabolic stability in vivo .
- pKa : Pyrazol-3-amine derivatives typically have pKa values ~8.8, making them weakly basic .
Biological Activity
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is being studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C10H17N3
- Molecular Weight : 179.26 g/mol
- IUPAC Name : 5-(1-cyclopropylethyl)-2,4-dimethylpyrazol-3-amine
- Structure :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses, thereby exerting anti-inflammatory effects.
- Receptor Modulation : The compound could modulate receptor activity, affecting cellular signaling pathways related to pain and inflammation.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides showed notable antifungal activity against various pathogens, suggesting a potential role for this compound in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are under investigation. It has been suggested that the modulation of inflammatory pathways through enzyme inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against cancer cell lines by inhibiting key proteins involved in tumor growth and survival . The synergistic effects when combined with established chemotherapeutic agents like doxorubicin have also been evaluated.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic methodologies for preparing 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine?
The synthesis typically involves a multi-step approach:
- Cyclopropane introduction : Reacting 5-methyl-1H-pyrazol-3-amine with cyclopropylethyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification : Column chromatography using silica gel with hexane:ethyl acetate (8:2) as the eluent to isolate the product .
- Yield optimization : Maintaining low temperatures (0–5°C) during exothermic steps and stoichiometric control of reagents (1.0 eq acid chlorides) minimizes side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropylethyl and methyl groups). For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.71–0.92 ppm) .
- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives) .
- IR spectroscopy : Amine N-H stretches (~3250 cm) and C-N vibrations (~1353 cm) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives?
Quantum chemical calculations (e.g., DFT) and molecular docking simulate interactions with biological targets (e.g., microbial enzymes). For example:
- Reactivity descriptors : HOMO-LUMO gaps predict electron-rich regions for binding.
- Docking studies : Derivatives with electron-withdrawing groups (e.g., nitro) show higher affinity for bacterial dihydrofolate reductase .
Q. What strategies resolve discrepancies in antimicrobial activity data across derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (Table 1).
- Statistical validation : Use ANOVA to assess significance of substituent contributions.
- Mechanistic studies : Fluorescence quenching assays or X-ray crystallography can reveal binding site interactions .
Table 1 : Antimicrobial activity of select derivatives (MIC values in µg/mL)
| Substituent (R) | E. coli | S. aureus |
|---|---|---|
| 3,5-Dinitrobenzoyl | 12.5 | 6.25 |
| 3-Methoxybenzoyl | 50 | 25 |
| Benzoyl | 100 | 50 |
Q. How to design derivatives for improved metabolic stability?
- Cyclopropyl group : Enhances rigidity and reduces oxidative metabolism.
- Methoxybenzyl protection : Shields the amine group from first-pass metabolism.
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify degradation rates .
Methodological Challenges
Q. What are common pitfalls in purifying this compound?
- Silica gel adsorption : Polar amine groups may cause tailing; use basic eluents (e.g., 1% NHOH in ethyl acetate).
- Low volatility : Avoid rotary evaporation at high temperatures; lyophilization preserves integrity .
Q. How to validate synthetic intermediates using spectral data?
- H NMR coupling constants : Cyclopropyl protons exhibit Hz due to ring strain.
- HRMS : Confirm molecular formula (e.g., CHN requires m/z 190.1346) .
Applications in Drug Discovery
Q. What biological targets are plausible for this compound?
- Antimicrobial : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase.
- Anti-inflammatory : COX-2 or TNF-α modulation via pyrazole-amine interactions .
Q. How to assess selectivity against human cell lines?
- Cytotoxicity assays : MTT tests on HEK293 or HepG2 cells.
- Therapeutic index : Compare IC values for microbial vs. mammalian cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
